molecular formula C21H20FN3O2 B2738677 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide CAS No. 899980-49-5

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide

Cat. No. B2738677
CAS RN: 899980-49-5
M. Wt: 365.408
InChI Key: DKKJWEHMJJUENC-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide, also known as FM19G11, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cellular development, differentiation, and proliferation, and is often dysregulated in various diseases, including cancer. FM19G11 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Compounds structurally related to quinazolinones have been synthesized and evaluated for their potent antibacterial activities. For instance, a study by Kuramoto et al. (2003) demonstrated that certain quinolone derivatives exhibit extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibacterial agents like trovafloxacin. The structure-activity relationship analysis highlighted the importance of specific substituent groups for enhanced antibacterial activity, further supported by molecular modeling studies (Kuramoto et al., 2003).

Anticancer Activities

Research into the applications of quinazolinone derivatives has also extended into the realm of cancer treatment. Compounds with structural similarities to the one have been investigated for their potential to act as anticancer agents. For example, a study by Sonego et al. (2019) explored the antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides against human bladder carcinoma cells. These compounds were found to induce significant cytotoxic effects, cell cycle arrest, and apoptosis in cancer cells, highlighting their promise as anticancer candidates (Sonego et al., 2019).

Dual Inhibitor for Tyrosine Kinases

Quinazolinone-based derivatives have been identified as potent dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical targets in cancer therapy. Riadi et al. (2021) described the synthesis and characterization of a new quinazolinone derivative that exhibited potent cytotoxic activity against various human cancer cell lines, suggesting its efficacy as an anti-cancer agent. The compound's ability to inhibit VEGFR-2 and EGFR tyrosine kinases positions it as a promising candidate for cancer treatment (Riadi et al., 2021).

Sigma-2 Receptor Imaging in Solid Tumors

Tu et al. (2007) synthesized and evaluated fluorine-containing benzamide analogs as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in assessing the sigma-2 receptor status, which can be an important marker in the evaluation of tumor progression and response to therapy (Tu et al., 2007).

properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-13-23-18-9-5-4-8-16(18)21(27)25(13)15-10-11-17(22)19(12-15)24-20(26)14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKJWEHMJJUENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopentanecarboxamide

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